molecular formula C21H16N8Na2O8S4 B038920 1,2,3-Thiadiazole, 5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid deriv. CAS No. 114875-57-9

1,2,3-Thiadiazole, 5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid deriv.

Cat. No.: B038920
CAS No.: 114875-57-9
M. Wt: 682.6 g/mol
InChI Key: RNPRGWFDYQHVDK-PUZJMABTSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,3-Thiadiazole, 5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid deriv., also known as 1,2,3-Thiadiazole, 5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid deriv., is a useful research compound. Its molecular formula is C21H16N8Na2O8S4 and its molecular weight is 682.6 g/mol. The purity is usually 95%.
The exact mass of the compound 1,2,3-Thiadiazole, 5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid deriv. is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - beta-Lactams - Cephalosporins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,2,3-Thiadiazole, 5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid deriv. suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,3-Thiadiazole, 5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid deriv. including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

114875-57-9

Molecular Formula

C21H16N8Na2O8S4

Molecular Weight

682.6 g/mol

IUPAC Name

7-[[2-(2-amino-1,3-thiazol-4-yl)-2-[(1,5-dihydroxy-4-oxopyridin-2-yl)methoxyimino]acetyl]amino]-8-oxo-3-(thiadiazol-5-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C21H18N8O8S4/c22-21-24-10(7-40-21)14(26-37-4-9-1-11(30)12(31)3-28(9)36)17(32)25-15-18(33)29-16(20(34)35)8(6-39-19(15)29)5-38-13-2-23-27-41-13/h1-3,7,15,19,31,36H,4-6H2,(H2,22,24)(H,25,32)(H,34,35)

InChI Key

RNPRGWFDYQHVDK-PUZJMABTSA-L

Isomeric SMILES

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)/C(=N\OCC3=CC(=O)C(=CN3O)[O-])/C4=CSC(=N4)N)C(=O)[O-])CSC5=CN=NS5.[Na+].[Na+]

SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(=NOCC3=CC(=O)C(=CN3O)O)C4=CSC(=N4)N)C(=O)O)CSC5=CN=NS5

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(=NOCC3=CC(=O)C(=CN3O)[O-])C4=CSC(=N4)N)C(=O)[O-])CSC5=CN=NS5.[Na+].[Na+]

Synonyms

7-(2-(2-aminothiazole-4-yl)-2-(1,5-dihydroxy-4-pyridon-2-ylmethoxyimino)acetamido)-3-(1,2,3-thiadiazole-5-ylthiomethyl)-3-cephem-4-carboxylate
KP 736
KP-736

Origin of Product

United States

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